Stauntosaponin A

Overview

Description

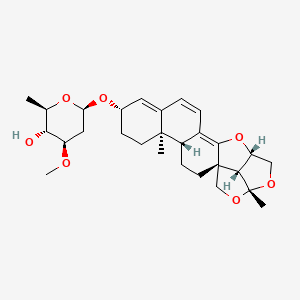

Stauntosaponin A is a compound that can be found in the herbs of Cynanchum stauntonii (Decne.) . It is a type of steroid glycoside .

Synthesis Analysis

Stauntosaponin A is a steroid glycoside and its synthesis involves various enzymes. The transcript expression analysis in D. cambodiana revealed that there are 122 genes encoding enzymes involved in the synthesis of steroidal saponin .

Molecular Structure Analysis

The molecular formula of Stauntosaponin A is C28H38O7 and it has a molecular weight of 486.60 g/mol .

Chemical Reactions Analysis

Stauntosaponin A is a potent inhibitor of Na(+)/K(+)-ATPase with an IC50 value of 21 nM . It can be isolated from Carnation and has potential anti-cancer research value .

Physical And Chemical Properties Analysis

Stauntosaponin A has a molecular weight of 486.6 and its formula is C28H38O7 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Inhibition of Na(+)/K(+)-ATPase

Stauntosaponin A, a steroid glycoside, is a potent inhibitor of Na(+)/K(+)-ATPase with an IC50 value of 21 nM . This inhibition of the Na(+)/K(+)-ATPase pump can have significant implications in various biological processes, including nerve signal transmission and muscle contraction.

Anti-Cancer Research

Stauntosaponin A has potential anti-cancer research value . While the exact mechanisms are still under investigation, the inhibition of the Na(+)/K(+)-ATPase pump could potentially disrupt the ionic balance within cancer cells, leading to cell death.

Biotransformation of Saponins

Stauntosaponin A, as a type of saponin, can be transformed into rare saponins through various processes such as physical (heating), chemical (acidolysis), and microbial transformation . These rare saponins have enhanced bidirectional immune regulation and memory, and have anti-lipid oxidation, anticancer, and antifatigue capabilities .

Enhancement of Bioavailability

The biotransformation of Stauntosaponin A from normal saponins, which are not easily absorbed by human bodies, is preferred nowadays . This process has multiple advantages, including strong specificity, mild conditions, and fewer byproducts .

Industrial Applications

Steroidal saponins like Stauntosaponin A can be used in many industrial applications, from the preparation of steroid hormones in the pharmaceutical industry to utilization as food additives that exploit their non-ionic surfactant properties .

Biological Activities

Saponins like Stauntosaponin A exhibit different biological activities . These activities can range from antimicrobial to anti-inflammatory effects, making them valuable in various fields of research and application.

Mechanism of Action

properties

IUPAC Name |

(2R,3R,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl]oxy]-4-methoxy-2-methyloxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O7/c1-15-23(29)20(30-4)12-22(33-15)34-17-7-9-26(2)16(11-17)5-6-18-19(26)8-10-28-14-32-27(3)24(28)21(13-31-27)35-25(18)28/h5-6,11,15,17,19-24,29H,7-10,12-14H2,1-4H3/t15-,17+,19+,20-,21-,22+,23-,24-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFHQIUXHMJLPI-IXHFUHRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC56COC7(C5C(CO7)OC6=C4C=CC3=C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]56CO[C@@]7([C@H]5[C@@H](CO7)OC6=C4C=CC3=C2)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stauntosaponin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)

![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)

![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)

![(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphoric acid](/img/structure/B1512635.png)

![Benzyl 2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1512639.png)

![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-one hydrochloride](/img/structure/B1512652.png)